(2,5-Dimethylphenyl)trimethylsilane
Description
(2,5-Dimethylphenyl)trimethylsilane is an organosilicon compound characterized by a phenyl ring substituted with two methyl groups at the 2- and 5-positions and a trimethylsilyl (-Si(CH₃)₃) functional group. Its molecular formula is C₁₁H₁₈Si, with a molecular weight of 178.34 g/mol.
Properties
Molecular Formula |
C11H18Si |
|---|---|
Molecular Weight |
178.35 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-10(2)11(8-9)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
IMFHQSPTADSSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)trimethylsilane typically involves the reaction of 2-bromo-p-xylene with trimethylsilyl chloride in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the trimethylsilyl group to a hydrogen atom, yielding p-xylene.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
p-Xylene.Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,5-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2,5-Dimethylphenyl)trimethylsilane exerts its effects is primarily through the trimethylsilyl group. This group is known for its ability to stabilize reactive intermediates and protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly impact physicochemical and biological properties. Key comparisons include:
[(2,5-Dichlorophenyl)ethynyl]trimethylsilane (C₁₁H₁₂Cl₂Si; MW: 243.20 g/mol)
- Substituents : 2,5-dichloro groups (electron-withdrawing) and ethynyl (-C≡C-) linker.
- Key Differences: The ethynyl group introduces rigidity and reactivity in cross-coupling reactions (e.g., Sonogashira coupling). Chlorine substituents enhance electrophilicity, contrasting with the electron-donating methyl groups in the target compound. This compound’s higher molecular weight and polarity may reduce lipophilicity compared to (2,5-dimethylphenyl)trimethylsilane .
(3,5-Dichlorophenyl)trimethylsilane (C₉H₁₂Cl₂Si; MW: 219.18 g/mol)
- Substituents : 3,5-dichloro groups (meta-substitution).
- Key Differences: Meta-substitution creates distinct steric and electronic environments. The absence of methyl groups reduces lipophilicity compared to the target compound .
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (C₁₉H₁₉NO₂; MW: 293.36 g/mol)
- Substituents : 2,5-dimethylphenyl group attached to a carboxamide.
- Key Insights: Despite differing functional groups, the 2,5-dimethyl substitution pattern correlates with high photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests that substituent position (para-methyl groups) optimizes steric and electronic interactions for biological activity, even in non-silane derivatives .
Functional Group and Reactivity
| Compound | Functional Group | Reactivity Profile |
|---|---|---|
| This compound | Trimethylsilyl | Mild reactivity; used in silylation or as a steric shield. |
| [(2,5-Dichlorophenyl)ethynyl]silane | Ethynyl-trimethylsilyl | High reactivity in cross-coupling reactions. |
| Trimethyl(dioxaborolane-ethynyl)silane | Boronate-ethynyl-silane | Dual functionality for Suzuki-Miyaura coupling. |
The trimethylsilyl group in the target compound offers stability and moderate reactivity, whereas ethynyl or boronate-functionalized silanes (e.g., ’s C₁₁H₂₁BO₂Si ) enable applications in catalytic transformations .
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